Fulvestrant sulfone is a chemical compound derived from fulvestrant, a selective estrogen receptor downregulator used primarily in the treatment of hormone receptor-positive breast cancer. Fulvestrant sulfone is recognized for its potential metabolic role as a sulfated derivative of fulvestrant, which may influence its pharmacokinetics and therapeutic efficacy.
Fulvestrant sulfone is synthesized through metabolic processes involving the oxidation of fulvestrant. This transformation can occur in vivo, primarily through the action of sulfotransferase enzymes, which facilitate the addition of sulfate groups to various substrates, including steroidal compounds like fulvestrant .
Fulvestrant sulfone is classified as a steroidal sulfone and belongs to the broader category of estrogen receptor modulators. It is structurally related to fulvestrant, which is a synthetic derivative of estradiol. The compound's classification highlights its relevance in endocrine therapy for breast cancer and its potential implications in drug metabolism.
The synthesis of fulvestrant sulfone typically involves several key steps:
The synthesis process may vary based on specific laboratory protocols but generally includes:
Fulvestrant sulfone features a steroid backbone with a sulfonyl functional group attached. The molecular formula can be represented as CHOS, indicating the presence of sulfur in the form of a sulfonyl group.
Fulvestrant sulfone participates in various chemical reactions, primarily involving:
The reactions are typically monitored using chromatographic techniques, ensuring that by-products are minimized and that the desired compound is obtained with high purity.
The mechanism by which fulvestrant sulfone exerts its effects is closely related to its parent compound, fulvestrant. Fulvestrant acts by binding to estrogen receptors, leading to their degradation and ultimately reducing estrogen-mediated cellular proliferation in breast cancer cells.
Fulvestrant sulfone may enhance or modify this action through:
Studies have shown that sulfated metabolites like fulvestrant sulfone can exhibit different pharmacokinetic profiles compared to their parent compounds, influencing their therapeutic effectiveness.
Characterization techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are commonly employed to confirm structural integrity and purity.
Fulvestrant sulfone's primary application lies within pharmacology and cancer research. It serves as:
This compound exemplifies the importance of metabolic derivatives in enhancing the therapeutic profiles of existing drugs, particularly in oncology settings.
Fulvestrant sulfone (CAS# 98008-06-1) is a stereochemically complex steroidal derivative with the systematic IUPAC name: (7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)sulfonyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol [3]. Its molecular formula is C32H47F5O4S with a molecular weight of 622.78 g/mol [1] [3]. The compound features a pentafluoropentyl sulfonyl group attached via a nonyl chain linker at the 7α-position of the steroidal nucleus, which is critical for its biological activity as an estrogen receptor antagonist [3] [7].
The 7α-configuration is essential for maintaining the compound's antagonistic properties, as epimerization at this position significantly reduces receptor binding affinity. While no geometric isomers exist due to the absence of double bonds in the side chain, eight stereocenters create multiple diastereomeric possibilities. The specified (7R,8R,9S,13S,14S,17S) configuration corresponds to the biologically active form [3]. The sulfone group (SO2) exhibits tetrahedral geometry with pyramidal hybridization, creating a permanent dipole moment that influences molecular orientation during receptor interaction [7].
Table 1: Stereochemical Features of Fulvestrant Sulfone
Stereocenter | Configuration | Structural Significance |
---|---|---|
C7 | R | Determines side chain spatial orientation |
C8 | R | Ring fusion conformation |
C9 | S | Ring fusion conformation |
C13 | S | Methyl group orientation |
C14 | S | Ring fusion conformation |
C17 | S | Hydroxyl group orientation |
Characterization techniques include chiral HPLC for stereochemical verification and nuclear Overhauser effect spectroscopy (NOESY) to confirm relative configurations. The sulfone moiety generates distinctive infrared absorptions at 1290-1320 cm-1 (asymmetric SO2 stretch) and 1140-1160 cm-1 (symmetric SO2 stretch) [3] [6].
Fulvestrant sulfone presents as a white to off-white crystalline solid powder with limited aqueous solubility but high solubility in dimethyl sulfoxide (DMSO) (>50 mg/mL), making it suitable for in vitro research formulations [3] [6]. Elemental analysis confirms the composition: C, 61.72%; H, 7.61%; F, 15.25%; O, 10.28%; S, 5.15% [3]. The sulfone group contributes significantly to the molecule's polarity, with a calculated partition coefficient (LogP) of approximately 5.2, indicating moderate lipophilicity that facilitates cellular membrane penetration [7].
Stability studies reveal optimal storage at -20°C in anhydrous conditions, where the compound remains stable for >2 years. Accelerated stability testing (40°C/75% relative humidity) shows <0.5% degradation over one month when protected from light, confirming thermal robustness [3] [6]. The primary degradation pathway involves oxidation at the phenolic 3-OH position under prolonged oxygen exposure, forming quinone derivatives detectable by HPLC-UV at 280 nm [6]. Solution stability in DMSO is time-limited, with recommendations for use within 48 hours when stored at 4°C to prevent solvent-mediated decomposition.
Table 2: Physicochemical Properties of Fulvestrant Sulfone
Property | Value | Analytical Method |
---|---|---|
Molecular Weight | 622.78 g/mol | Mass Spectrometry |
Appearance | White crystalline solid | Visual Inspection |
Melting Range | 98-102°C | Differential Scanning Calorimetry |
Solubility in Water | <0.1 mg/mL | Shake-Flask Method |
Solubility in DMSO | >50 mg/mL | UV-Vis Spectroscopy |
LogP (calculated) | 5.2 | Reversed-Phase HPLC |
pKa (phenolic OH) | 9.8 ± 0.2 | Potentiometric Titration |
Elemental Analysis | C 61.72%, H 7.61%, F 15.25% | CHNS Elemental Analyzer |
The compound's UV spectrum in methanol exhibits λmax at 230 nm and 280 nm, characteristic of the phenolic chromophore. Crystalline forms remain stable under nitrogen atmosphere but show hygroscopic tendencies in humid environments, necessitating desiccated storage [3].
The synthesis of fulvestrant sulfone typically originates from 17β-estradiol through multistep modifications involving Grignard addition, oxidation, and sulfonylation. A critical step involves the selective oxidation of fulvestrant sulfide precursor (fulvestrant) using controlled oxidative conditions [2] [5]. Process optimization studies demonstrate that oxidation with N-bromosuccinimide (NBS) in acetone/water mixtures (4:1 v/v) at 0-5°C achieves >95% conversion to the sulfone while minimizing over-oxidation byproducts:
Sulfide Intermediate Preparation:Estratriene undergoes 7α-alkylation via phase-transfer catalysis to install the 7α-(9-bromononyl) side chain, followed by nucleophilic substitution with pentafluoropentyl mercaptan under alkaline conditions (KOH/DMF, 60°C, 12h) to form fulvestrant sulfide [5].
Controlled Oxidation:Fulvestrant sulfide (50 g) dissolved in acetone (500 mL) reacts with NBS (1.05 equivalents) in deionized water (125 mL) at 0-5°C for 3 hours under nitrogen atmosphere. The reaction progress is monitored by TLC (ethyl acetate:hexane 1:1, Rf 0.35) [2] [5]:
Fulvestrant sulfide + NBS → Fulvestrant sulfoxide (intermediate) Fulvestrant sulfoxide + NBS → Fulvestrant sulfone
Table 3: Oxidation Methods for Fulvestrant Sulfone Synthesis
Oxidant System | Temperature | Reaction Time | Sulfone Yield | Major Impurities |
---|---|---|---|---|
NBS/acetone-water (4:1) | 0-5°C | 3 h | 92% | Sulfoxide (<0.5%) |
m-CPBA/DCM | 25°C | 1 h | 85% | Sulfoxide (3-5%) |
H2O2/tungstate | 40°C | 8 h | 78% | Dehydro derivatives (2%) |
NaIO4/RuCl3 | 30°C | 6 h | 82% | Ketone (1.5%) |
Purification employs silica gel column chromatography (ethyl acetate:hexane gradient) followed by recrystallization from ethyl acetate/heptane to achieve >99.0% HPLC purity [5]. Key impurities include:
Analytical control uses reversed-phase HPLC (C18 column, methanol:water 75:25, 1.0 mL/min, 280 nm detection) with detection limits of 0.05% for specified impurities. Advanced characterization employs LC-MS/MS with negative ion electrospray ionization, where fulvestrant sulfone shows characteristic [M-H]- ion at m/z 605.3 and diagnostic fragment at m/z 427.3 [M-H-178]- [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7